molecular formula C21H25NO4 B3418662 Cbz-4-tert-butyl-L-Phenylalanine CAS No. 1270292-81-3

Cbz-4-tert-butyl-L-Phenylalanine

Cat. No.: B3418662
CAS No.: 1270292-81-3
M. Wt: 355.4 g/mol
InChI Key: XBNNNROLVWMWES-SFHVURJKSA-N
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Description

Cbz-4-tert-butyl-L-Phenylalanine is a derivative of L-Phenylalanine, an essential amino acid. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl group attached to the phenylalanine molecule. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of removal of the protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-4-tert-butyl-L-Phenylalanine typically involves the protection of the amino group of L-Phenylalanine with a carbobenzyloxy (Cbz) group and the protection of the carboxyl group with a tert-butyl group. The process begins with the reaction of L-Phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-4-tert-butyl-L-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd-C, LiAlH4

    Substitution: NaOCH3, CbzCl

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted phenylalanine derivatives .

Scientific Research Applications

Cbz-4-tert-butyl-L-Phenylalanine is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cbz-4-tert-butyl-L-Phenylalanine involves the selective protection and deprotection of functional groups during chemical synthesis. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl group protects the carboxyl group. These protecting groups can be removed under specific conditions, allowing for the selective modification of the phenylalanine molecule .

Comparison with Similar Compounds

Similar Compounds

    Cbz-L-Phenylalanine: Similar to Cbz-4-tert-butyl-L-Phenylalanine but lacks the tert-butyl group.

    Boc-L-Phenylalanine: Contains a tert-butyl group but uses a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    Fmoc-L-Phenylalanine: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

This compound is unique due to the combination of the Cbz and tert-butyl protecting groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex peptide synthesis and other applications where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2S)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNNNROLVWMWES-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270292-81-3
Record name L-Phenylalanine, 4-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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